molecular formula C8H8NO5Sn B560740 MALEIMIDOBUTYRYLBIOCYTIN CAS No. 106873-92-1

MALEIMIDOBUTYRYLBIOCYTIN

Cat. No.: B560740
CAS No.: 106873-92-1
M. Wt: 316.864
InChI Key: UONIYPFSDAPFJC-UHFFFAOYSA-M
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Description

Maleimidobutyrylbiocytin (MBB) is a bifunctional chemical reagent designed for site-specific bioconjugation. It contains a maleimide group, which reacts selectively with free sulfhydryl (-SH) groups on cysteine residues or other thiol-containing molecules, and a biocytin moiety, enabling strong binding to avidin or streptavidin conjugates for detection or purification purposes . This compound is widely utilized in protein labeling, immunochemistry, and biomolecular tracking due to its high specificity and compatibility with biological systems. Its synthesis involves coupling N-hydroxysuccinimide (NHS)-activated maleimide with biocytin via a butyryl linker, balancing reactivity and steric accessibility .

Properties

CAS No.

106873-92-1

Molecular Formula

C8H8NO5Sn

Molecular Weight

316.864

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanoylperoxytin

InChI

InChI=1S/C8H9NO5.Sn/c10-6-3-4-7(11)9(6)5-1-2-8(12)14-13;/h3-4,13H,1-2,5H2;/q;+1/p-1

InChI Key

UONIYPFSDAPFJC-UHFFFAOYSA-M

SMILES

C1=CC(=O)N(C1=O)CCCC(=O)OO[Sn]

Synonyms

MALEIMIDOBUTYRYLBIOCYTIN

Origin of Product

United States

Comparison with Similar Compounds

Maleimidopropionylbiocytin (MPB)

  • Structure : Similar to MBB but employs a shorter propionyl (C3) linker instead of butyryl (C4).
  • Reactivity : The shorter linker in MPB may increase steric hindrance, reducing accessibility to buried thiol groups in proteins. However, it offers faster reaction kinetics under neutral pH conditions .
  • Applications : Preferred for surface-exposed cysteine labeling in aqueous buffers.

Maleimide-PEG₂-Biotin

  • Structure : Incorporates a polyethylene glycol (PEG) spacer between maleimide and biotin.
  • Reactivity : The hydrophilic PEG linker enhances solubility and reduces aggregation. The extended spacer minimizes steric interference in streptavidin binding, improving detection efficiency in complex matrices.
  • Stability : PEGylation increases resistance to hydrolysis compared to alkyl linkers like butyryl .

Sulfo-SMCC-Biotin

  • Structure : Features a sulfonated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) crosslinker.
  • Reactivity : The cyclohexane ring provides rigidity, stabilizing the maleimide-thiol bond. The sulfonate group enhances water solubility, making it ideal for cell-surface labeling.
  • Limitations : Higher molecular weight may limit cellular uptake compared to MBB.

Functional Comparison

Table 1: Key Properties of Maleimide-Based Biotinylation Reagents

Property This compound Maleimidopropionylbiocytin Maleimide-PEG₂-Biotin Sulfo-SMCC-Biotin
Linker Type Butyryl (C4) Propionyl (C3) PEG₂ SMCC
Molecular Weight ~800 Da ~750 Da ~1,200 Da ~600 Da
Solubility Moderate (aqueous) High (aqueous) Very High Very High
Reaction pH 6.5–7.5 6.5–7.5 7.0–8.0 7.0–7.5
Hydrolysis Stability Moderate Low High Low
Applications Intracellular labeling Surface protein labeling In vivo imaging Cell-surface assays

Research Findings

  • Labeling Efficiency : MBB demonstrates superior labeling efficiency for intracellular proteins compared to Sulfo-SMCC-Biotin, which is restricted to extracellular targets due to its polarity .
  • Stability Trade-offs : While Maleimide-PEG₂-Biotin exhibits greater stability in physiological buffers, its larger size impedes penetration through cell membranes, limiting its utility in live-cell imaging .
  • Nonspecific Binding: MBB’s butyryl linker reduces nonspecific interactions with hydrophobic protein domains compared to propionyl-based analogs, as shown in mass spectrometry studies .

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